molecular formula C21H17N3O9S2 B12715540 5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid CAS No. 93892-27-4

5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid

Cat. No.: B12715540
CAS No.: 93892-27-4
M. Wt: 519.5 g/mol
InChI Key: CYPTVFMYUBJWES-HPOMVFMNSA-N
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Description

“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” is a complex organic compound that belongs to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which link aromatic rings. These compounds are widely used in various industries due to their vibrant colors and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” typically involves the following steps:

    Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.

    Coupling Reaction: The diazonium salt is then coupled with a phenol or aniline derivative to form the azo compound. The reaction is usually carried out in an alkaline medium to facilitate the coupling process.

Industrial Production Methods

In an industrial setting, the production of azo dyes like “this compound” involves large-scale reactors where the diazotization and coupling reactions are carefully controlled to ensure high yield and purity. The process may also involve purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl and methyl groups.

    Reduction: The azo group (-N=N-) can be reduced to form amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium dithionite (Na2S2O4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (OH-, NH2-) are commonly used.

Major Products

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amines formed from the reduction of the azo group.

    Substitution: Substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” has several applications in scientific research:

    Chemistry: Used as a pH indicator or in the synthesis of other complex organic molecules.

    Biology: Employed in staining techniques for microscopy.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored inks and paints.

Mechanism of Action

The mechanism of action of “5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” involves its interaction with molecular targets such as enzymes or receptors. The azo group can undergo reduction to form amines, which may interact with biological molecules, leading to various effects. The compound’s vibrant color is due to the conjugated system of double bonds, which absorbs visible light.

Comparison with Similar Compounds

Similar Compounds

    Methyl Orange: Another azo dye used as a pH indicator.

    Congo Red: Used in histology for staining tissues.

    Sudan III: Employed in the staining of lipids.

Uniqueness

“5-((2-Hydroxy-5-methylphenyl)azo)-2-(2-(4-nitro-2-sulphophenyl)vinyl)benzenesulphonic acid” is unique due to its specific structure, which imparts distinct chemical and physical properties. Its combination of functional groups allows for a wide range of chemical reactions and applications.

Properties

CAS No.

93892-27-4

Molecular Formula

C21H17N3O9S2

Molecular Weight

519.5 g/mol

IUPAC Name

5-[(2-hydroxy-5-methylphenyl)diazenyl]-2-[(E)-2-(4-nitro-2-sulfophenyl)ethenyl]benzenesulfonic acid

InChI

InChI=1S/C21H17N3O9S2/c1-13-2-9-19(25)18(10-13)23-22-16-7-5-14(20(11-16)34(28,29)30)3-4-15-6-8-17(24(26)27)12-21(15)35(31,32)33/h2-12,25H,1H3,(H,28,29,30)(H,31,32,33)/b4-3+,23-22?

InChI Key

CYPTVFMYUBJWES-HPOMVFMNSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)/C=C/C3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Canonical SMILES

CC1=CC(=C(C=C1)O)N=NC2=CC(=C(C=C2)C=CC3=C(C=C(C=C3)[N+](=O)[O-])S(=O)(=O)O)S(=O)(=O)O

Origin of Product

United States

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